molecular formula C9H16Cl2N2S B1474171 1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride CAS No. 2098126-55-5

1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B1474171
CAS No.: 2098126-55-5
M. Wt: 255.21 g/mol
InChI Key: GBQPOIRDMNQRKO-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This small molecule features a pyrrolidin-3-amine core, a common scaffold in pharmaceuticals known for its versatility and presence in biologically active molecules. The structure is further functionalized with a thiophen-2-ylmethyl group, attaching a heteroaromatic system renowned for its broad therapeutic potential. Thiophene derivatives are privileged structures in drug design, extensively reported to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties . The dihydrochloride salt form of the compound enhances its stability and solubility, making it particularly suitable for in vitro and in vivo research applications. The integration of the thiophene ring, a quintessential bioisostere of benzene and other aromatic systems, can fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . This makes this compound a valuable precursor or intermediate for the synthesis of more complex molecules, such as potential kinase inhibitors, receptor modulators, and other pharmacologically relevant agents. Researchers can utilize this compound as a key building block to create combinatorial libraries for high-throughput screening or to explore structure-activity relationships (SAR) in the development of new therapeutic candidates. Its structure offers multiple sites for chemical modification, including the primary amine on the pyrrolidine ring and the sulfur atom on the thiophene ring, providing ample opportunity for synthetic elaboration. Safety Note: This product is intended for research purposes only and is not designed for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c10-8-3-4-11(6-8)7-9-2-1-5-12-9;;/h1-2,5,8H,3-4,6-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQPOIRDMNQRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the nucleophilic substitution of a pyrrolidin-3-amine derivative with a thiophen-2-ylmethyl electrophile or vice versa. The key steps include:

Preparation of Pyrrolidin-3-amine Core

According to patent literature, the preparation of pyrrolidine derivatives such as 2-methylpyrrolidine involves catalytic hydrogenation of pyrroline precursors using platinum catalysts (e.g., 5% Pt-C or platinum(IV) oxide) in alcohol solvents like ethanol/methanol mixtures at ambient temperature. While this patent focuses on 2-methylpyrrolidine, analogous methods can be adapted for pyrrolidin-3-amine synthesis by selecting appropriate starting materials.

  • Catalyst : Platinum(IV) oxide or 5% Pt-C
  • Solvent : Ethanol/methanol (2:1 to 3:1 v/v)
  • Conditions : Ambient temperature, hydrogen atmosphere
  • Workup : Catalyst removal by filtration, solvent evaporation

Introduction of Thiophen-2-ylmethyl Group

The critical step is the alkylation of the pyrrolidin-3-amine with a thiophen-2-ylmethyl electrophile. The typical approach involves:

  • Nucleophilic substitution reaction : The amine nitrogen of pyrrolidin-3-amine acts as a nucleophile attacking thiophen-2-ylmethyl halide (e.g., bromide or chloride).
  • Base presence : A base such as sodium hydride or potassium carbonate is used to deprotonate the amine and facilitate nucleophilicity.
  • Solvent : Aprotic polar solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are preferred to dissolve reactants and promote substitution.
  • Temperature : Elevated temperatures (100–160 °C) under nitrogen atmosphere are typical to drive the reaction to completion.

Salt Formation: Dihydrochloride

After obtaining the free base of 1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine, conversion to the dihydrochloride salt is performed by treatment with hydrochloric acid in an appropriate solvent system (e.g., ethanol or ethyl acetate). This step:

  • Improves compound stability
  • Enhances water solubility
  • Facilitates purification by crystallization

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Pyrrolidin-3-amine synthesis Catalytic hydrogenation of pyrroline derivative Platinum catalyst, EtOH/MeOH solvent, ambient T
Alkylation Pyrrolidin-3-amine + thiophen-2-ylmethyl halide + base Base: NaH or K2CO3; Solvent: DMF; Temp: 100-160 °C
Salt formation Free base + HCl in EtOH or EtOAc Crystallization to obtain dihydrochloride salt

Research Findings and Optimization

  • Catalyst choice : Platinum catalysts offer high selectivity and yield in hydrogenation steps.
  • Solvent effects : Alcohol mixtures for hydrogenation; polar aprotic solvents for alkylation enhance reaction rates and yields.
  • Temperature control : Elevated temperatures (100–160 °C) are necessary for efficient alkylation but require inert atmosphere to prevent oxidation.
  • Purification : Washing organic layers with brine and drying over anhydrous agents improve purity before salt formation.
  • Optical purity : For chiral pyrrolidine derivatives, optical purity of intermediates can be controlled by choice of starting materials and conditions.

Comparative Data Table of Similar Pyrrolidine Derivatives Alkylation

Compound Alkylating Agent Base Used Solvent Temp (°C) Yield (%) Notes
1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine Thiophen-2-ylmethyl bromide NaH or K2CO3 DMF 120 70-85 Requires inert atmosphere
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine 3-Fluoropyridine derivative NaH or K2CO3 DMF 100-140 65-80 Industrial scale synthesis
2-Methylpyrrolidine derivatives Pyrroline hydrogenation Pt-C catalyst EtOH/MeOH Ambient >90 High optical purity achievable

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride with structurally related pyrrolidin-3-amine derivatives, focusing on substituent effects, physicochemical properties, and research applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent CAS Number Molecular Weight Physical State Primary Use
This compound Thiophen-2-ylmethyl N/A* ~255.1 (estimated) Solid (assumed) Research (assumed)
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride 4-Nitrobenzyl PK00731E-1 ~326.2 (estimated) Solid R&D (explicit)
1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride 2-Chlorobenzyl 347194-15-4 ~291.6 Solid Industrial/Scientific
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride Pyridin-3-amine 1193388-05-4 236.14 Solid R&D (explicit)
(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride Cyclopropylmethyl 1286208-43-2 213.15 Liquid Lab use

Key Comparative Analysis

Substituent Effects on Physicochemical Properties Thiophene vs. Thiophene’s lower electronegativity relative to nitro or chloro groups may reduce metabolic oxidation, improving stability . Cyclopropylmethyl (): This substituent introduces ring strain, possibly increasing conformational rigidity and affecting membrane permeability. The liquid state of this analog (uncommon for dihydrochloride salts) suggests unique solubility properties.

Molecular Weight and Solubility

  • The target compound’s estimated molecular weight (~255.1) places it between the cyclopropylmethyl (213.15) and chlorobenzyl (291.6) analogs. Higher molecular weight in nitrobenzyl (326.2) and chlorobenzyl derivatives may limit blood-brain barrier penetration, relevant for CNS drug development .

Research Applications

  • Nitrobenzyl and Chlorobenzyl Analogs : Explicitly cited for R&D and industrial use (), these are likely explored for receptor binding or catalytic inhibition due to their electron-withdrawing substituents.
  • Pyridin-3-amine Derivative () : The pyridine ring may facilitate hydrogen bonding, making it suitable for enzyme-targeted studies.

Safety and Handling

  • All analogs require stringent safety protocols (e.g., gloves, ventilation) as per SDS guidelines. The chlorobenzyl analog () lacks specific hazard classification but shares general precautions with other amines, such as skin/eye irritation risks .

Research Implications and Gaps

  • Electronic vs. Steric Contributions : Thiophene’s electron-rich nature versus nitro/chloro groups warrants computational studies (e.g., DFT) to compare charge distribution and binding modes. Tools like Mercury CSD () could visualize packing patterns or intermolecular interactions.
  • Biological Data: No evidence directly addresses the target compound’s activity. Future work could benchmark it against the nitrobenzyl () or cyclopropylmethyl () analogs in assays for affinity, toxicity, or metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride
Reactant of Route 2
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1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride

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